Cas no 3922-25-6 (1,1,1-Trichloroundecane)

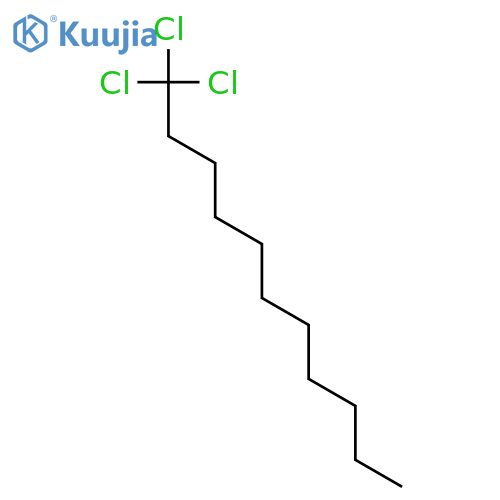

1,1,1-Trichloroundecane structure

商品名:1,1,1-Trichloroundecane

CAS番号:3922-25-6

MF:C11H21Cl3

メガワット:259.643440961838

CID:3962718

1,1,1-Trichloroundecane 化学的及び物理的性質

名前と識別子

-

- Undecane, 1,1,1-trichloro-

- 1,1,1-trichloroundecane

- 1,1,1-Trichloroundecane

-

1,1,1-Trichloroundecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T798263-100mg |

1,1,1-Trichloroundecane |

3922-25-6 | 100mg |

$1315.00 | 2023-05-17 | ||

| TRC | T798263-10mg |

1,1,1-Trichloroundecane |

3922-25-6 | 10mg |

$167.00 | 2023-05-17 | ||

| TRC | T798263-50mg |

1,1,1-Trichloroundecane |

3922-25-6 | 50mg |

$689.00 | 2023-05-17 |

1,1,1-Trichloroundecane 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

3922-25-6 (1,1,1-Trichloroundecane) 関連製品

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量